molecular formula C12H16N2O3 B092266 beta-Ala-Phe CAS No. 17136-28-6

beta-Ala-Phe

Cat. No.: B092266
CAS No.: 17136-28-6
M. Wt: 236.27 g/mol
InChI Key: FLJLAJANCPPHDW-UHFFFAOYSA-N
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Description

Beta-Ala-Phe is a dipeptide formed from beta-alanine and L-phenylalanine residues.

Biological Activity

Beta-alanine (BA) and its derivatives, including beta-Ala-Phe (beta-alanylleucine), have garnered significant attention in the field of medicinal chemistry and sports nutrition due to their unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on physical performance, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a dipeptide composed of beta-alanine and phenylalanine. The presence of the beta-amino acid (beta-alanine) in its structure imparts distinct conformational properties that influence its biological function. Beta-amino acids like beta-alanine can modulate peptide conformation and dynamics, enhancing their stability and bioactivity compared to alpha-amino acids.

1. Antimicrobial Activity

Research indicates that peptides containing beta-amino acids exhibit antimicrobial properties. For instance, studies on beta-amino acid-containing peptides have shown effective antibacterial activity against various pathogens in the micromolar range. The antimicrobial efficacy is influenced by factors such as lipophilicity, charge distribution, and structural flexibility of the peptide .

2. Performance Enhancement

Beta-alanine supplementation has been extensively studied for its ergogenic effects, particularly in high-intensity exercise. It has been shown to increase muscle carnosine levels, which can buffer acid in muscles during intense exercise, thereby delaying fatigue . A meta-analysis revealed that beta-alanine supplementation significantly enhances performance metrics such as time to exhaustion and peak power output during high-intensity activities .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Membrane Interaction : Beta-amino acid peptides can interact with biological membranes, leading to membrane disruption and subsequent antimicrobial activity .
  • Carnosine Production : Beta-alanine acts as a precursor to carnosine synthesis in muscle tissue, enhancing performance by buffering lactic acid accumulation during strenuous exercise .
  • Cell Penetration : Certain studies suggest that beta-peptides can penetrate cell membranes via non-endocytotic mechanisms, enhancing their potential for therapeutic applications .

Study 1: Effects on Athletic Performance

A randomized controlled trial involving athletes demonstrated that supplementation with 6.4 g/day of beta-alanine for four weeks resulted in significant improvements in sprint performance and time to exhaustion during high-intensity interval training (HIIT) . The study highlighted the importance of muscle carnosine levels in enhancing athletic performance.

StudyParticipantsDosageDurationOutcome
Ducker et al. (2013)18 recreational runners6.4 g/day4 weeksSignificant improvement in time performance

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound showed that modifications in peptide structure could enhance antibacterial activity while reducing hemolytic effects. This balance is crucial for developing safe therapeutic agents .

Research Findings

Recent research has underscored the potential applications of this compound beyond sports nutrition:

  • Cancer Therapy : Investigations into the interaction of beta-peptides with Bcl-2 family proteins suggest possible roles in apoptosis regulation, which could be pivotal in cancer treatment strategies .
  • Neurological Benefits : Emerging studies indicate that beta-alanine may have neuroprotective effects, particularly in conditions like Parkinson's disease, by mitigating oxidative stress and improving quality of life through dietary supplementation .

Properties

CAS No.

17136-28-6

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-aminopropanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)

InChI Key

FLJLAJANCPPHDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)CC[NH3+]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN

Key on ui other cas no.

19771-40-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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